Cas no 149756-98-9 (Carbamic acid,[5-(methoxyphenylmethyl)-1H-benzimidazol-2-yl]-, methyl ester (9CI))

Carbamic acid,[5-(methoxyphenylmethyl)-1H-benzimidazol-2-yl]-, methyl ester (9CI) structure
149756-98-9 structure
Product Name:Carbamic acid,[5-(methoxyphenylmethyl)-1H-benzimidazol-2-yl]-, methyl ester (9CI)
Numero CAS:149756-98-9
MF:C17H17N3O3
MW:311.335183858871
CID:152052
PubChem ID:197593
Update Time:2025-04-19

Carbamic acid,[5-(methoxyphenylmethyl)-1H-benzimidazol-2-yl]-, methyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[5-(methoxyphenylmethyl)-1H-benzimidazol-2-yl]-, methyl ester (9CI)
    • N-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]-N-methylcarbamate
    • Carbamic acid, (5-(methoxyphenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
    • methyl {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbamate
    • Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
    • Umf 058
    • Umf-058
    • Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
    • methyl N-[6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate
    • DTXSID30933736
    • 149756-98-9
    • Methyl (5-(methoxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate
    • Inchi: 1S/C17H17N3O3/c1-22-15(11-6-4-3-5-7-11)12-8-9-13-14(10-12)19-16(18-13)20-17(21)23-2/h3-10,15H,1-2H3,(H2,18,19,20,21)
    • Chiave InChI: RPVFSNFGYQGGPV-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1C=CC=CC=1)C1=CC=C2C(=C1)NC(NC(=O)OC)=N2

Proprietà calcolate

  • Massa esatta: 310.11928
  • Massa monoisotopica: 311.12699141g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 401
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 76.2Ų

Proprietà sperimentali

  • PSA: 70.42
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd